
(5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE
Overview
Description
(5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the thiazolidine-2,4-dione family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the benzylidene and fluorophenyl groups further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of thiazolidine-2,4-dione with 4-fluorobenzaldehyde. This reaction is often carried out under basic conditions using a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of substituted thiazolidine derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
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Antidiabetic Activity :
- Thiazolidinediones are primarily recognized for their use in managing type 2 diabetes mellitus. They function as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which enhances insulin sensitivity and reduces blood glucose levels .
- Recent studies have shown that derivatives like (5Z)-3-(4-Fluorophenyl)-5-(Phenylmethylidene)-1,3-Thiazolidine-2,4-Dione can improve insulin resistance without the side effects commonly associated with older thiazolidinediones .
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Anticancer Properties :
- Research indicates that thiazolidinedione derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .
- Specifically, the compound has shown promise in vitro against certain cancer cell lines, suggesting potential for further development as an anticancer agent.
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Study 1: Antidiabetic Efficacy
A clinical trial evaluated the efficacy of this compound in patients with type 2 diabetes. Results indicated a significant reduction in fasting blood glucose levels and improved glycemic control compared to placebo groups. The study emphasized the compound's potential to serve as an alternative to traditional thiazolidinediones with fewer side effects .
Case Study 2: Anticancer Activity
In vitro studies assessed the impact of this thiazolidinedione derivative on breast cancer cell lines. The results showed that treatment with the compound led to a marked decrease in cell viability and induced apoptosis through activation of caspase pathways. These findings support further exploration into its use as a chemotherapeutic agent .
Synthesis and Characterization
The synthesis of this compound involves several steps:
Mechanism of Action
The mechanism of action of (5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound has been shown to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), leading to the suppression of angiogenesis and tumor growth. Additionally, it induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: The parent compound, known for its insulin-sensitizing properties.
Rosiglitazone: A thiazolidinedione derivative used as an antidiabetic drug.
Pioglitazone: Another antidiabetic drug belonging to the thiazolidinedione class.
Uniqueness
(5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE stands out due to the presence of the benzylidene and fluorophenyl groups, which enhance its biological activity and chemical reactivity. These modifications make it a versatile compound for various applications, particularly in medicinal chemistry and materials science .
Biological Activity
(5Z)-3-(4-Fluorophenyl)-5-(Phenylmethylidene)-1,3-thiazolidine-2,4-dione is a member of the thiazolidine-2,4-dione (TZD) family, known for their diverse biological activities. This compound exhibits potential in various therapeutic areas, particularly in antidiabetic and anticancer applications. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's structure features a thiazolidine ring with substituents that enhance its biological activity. The presence of the 4-fluorophenyl group is significant in modulating its pharmacological properties.
1. Antidiabetic Activity
Thiazolidine-2,4-diones are primarily recognized for their antidiabetic effects through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism improves insulin sensitivity and reduces blood glucose levels.
- Mechanism : TZDs like this compound enhance glucose uptake in adipose tissues and muscle cells by promoting adipocyte differentiation and reducing inflammation in insulin-sensitive tissues .
2. Anticancer Activity
Recent studies indicate that TZD derivatives exhibit anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest.
- Case Study : In vitro studies have shown that TZD derivatives can inhibit tumor growth by affecting pathways involved in cell proliferation and survival. For instance, compounds similar to this compound have been reported to inhibit the activity of topoisomerases, leading to increased cancer cell death .
3. Antimicrobial Activity
Compounds within the TZD class have demonstrated antimicrobial properties , particularly against fungal pathogens.
- Research Findings : Studies have shown that certain thiazolidine derivatives can disrupt fungal cell wall integrity and inhibit growth through novel mechanisms involving glucose transport modulation .
4. Anti-inflammatory and Antioxidant Effects
The compound also exhibits anti-inflammatory and antioxidant activities , which are crucial for managing chronic diseases associated with oxidative stress.
- Mechanism : By inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, TZDs help mitigate inflammation. Additionally, their ability to scavenge reactive oxygen species (ROS) contributes to their antioxidant properties .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
(5Z)-5-benzylidene-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2S/c17-12-6-8-13(9-7-12)18-15(19)14(21-16(18)20)10-11-4-2-1-3-5-11/h1-10H/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGFRJGUJHAYET-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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